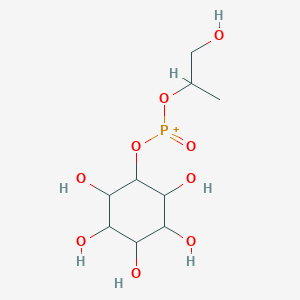
((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-chlorotetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-chlorotetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate is a complex organic molecule It features a tetrahydrofuran ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-chlorotetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or similar reagents under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with fluorenylmethyl carbonate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-chlorotetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-chlorotetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Biological Studies: It can be used in studies involving enzyme interactions and protein modifications.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-chlorotetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate involves its interaction with specific molecular targets. The Fmoc group can protect amino groups during peptide synthesis, while the chloromethyl group can act as a reactive site for further modifications. The compound’s effects are mediated through its ability to form stable intermediates and facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetamido)methyl acetate
- Carbamic acid, N- [2- [ [ (acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester
Uniqueness
((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-chlorotetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: is unique due to its specific substitution pattern on the tetrahydrofuran ring and the presence of both Fmoc and chloromethyl groups. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C35H29ClO7 |
|---|---|
Molecular Weight |
597.0 g/mol |
IUPAC Name |
[(2R,3S)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonyloxymethyl)oxolan-3-yl] 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C35H29ClO7/c36-33-17-31(43-35(38)40-19-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)32(42-33)20-41-34(37)39-18-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-33H,17-20H2/t31-,32+,33?/m0/s1 |
InChI Key |
JBJRIZUPOHMGFN-XIWRNSNHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1Cl)COC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1C(C(OC1Cl)COC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

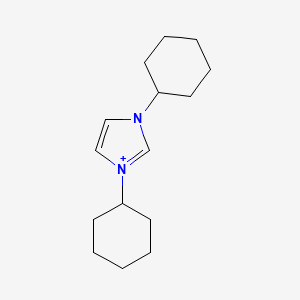
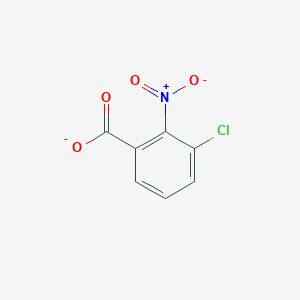

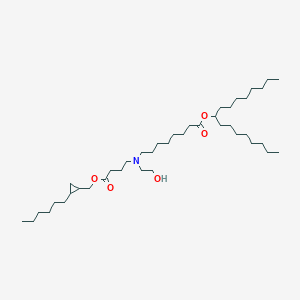
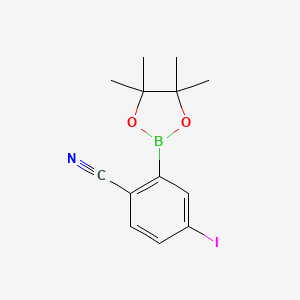
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)


![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
